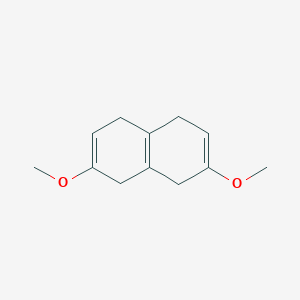

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene

Description

Properties

IUPAC Name |

2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h5-6H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPPYWWWEVISEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCC2=C(C1)CC(=CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883531 | |

| Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614-82-0 | |

| Record name | 1,4,5,8-Tetrahydro-2,7-dimethoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1614-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1614-82-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene

CAS Number: 1614-82-0

This technical guide provides a comprehensive overview of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, a significant chemical intermediate in pharmaceutical manufacturing and a compound of interest in the field of organic electronics. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering available data on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its core structure consists of a partially hydrogenated naphthalene ring with two methoxy functional groups. A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| CAS Number | 1614-82-0 | [2] |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.26 g/mol | [2] |

| Melting Point | 64.0 to 68.0 °C | ChemicalBook |

| Boiling Point | 100 °C at 0.2 mmHg | ChemicalBook |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

Synthesis and Manufacturing

While detailed, step-by-step synthetic protocols for this compound are not extensively published in peer-reviewed literature, its structure lends itself to established organic synthesis reactions. A plausible general approach involves the Birch reduction of 2,7-dimethoxynaphthalene. This type of reaction is a common method for the partial reduction of aromatic rings.

Illustrative Experimental Protocol: Birch Reduction of a Dimethoxynaphthalene Derivative

The following protocol is a generalized representation of a Birch reduction, which could be adapted for the synthesis of this compound from 2,7-dimethoxynaphthalene. Note: This is an illustrative procedure and would require optimization for this specific substrate.

-

Reaction Setup: A three-necked round-bottom flask is fitted with a dry-ice condenser and a gas inlet for anhydrous ammonia. The system is maintained under an inert atmosphere (e.g., argon).

-

Ammonia Condensation: Anhydrous ammonia is condensed into the flask to the desired volume.

-

Dissolving Metal Reduction: Sodium or lithium metal is added in small pieces to the condensed ammonia, resulting in a characteristic blue solution.

-

Substrate Addition: A solution of the starting material, 2,7-dimethoxynaphthalene, dissolved in a suitable co-solvent like anhydrous tetrahydrofuran (THF), is added dropwise to the stirred ammonia-metal solution.

-

Quenching: After the reaction has proceeded for a sufficient time, it is quenched by the careful addition of a proton source, such as ethanol or ammonium chloride.

-

Workup: The ammonia is allowed to evaporate. The remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over an anhydrous salt (like sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography or recrystallization, to yield the final this compound.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules. Its primary applications are in the pharmaceutical and materials science sectors.

-

Pharmaceutical Intermediate: This compound is utilized as a precursor in the multi-step synthesis of various pharmaceutical agents. The tetrahydronaphthalene scaffold is a common structural motif in biologically active compounds.[1] Dihydronaphthalene and tetrahydronaphthalene derivatives have been investigated for a range of activities, including as potential cytotoxic agents against cancer cells.

-

Organic Electronics: There is growing interest in using tetrahydronaphthalene derivatives as components in organic semiconductors. These materials are being explored for their photoelectric properties, which could be applied in devices like organic light-emitting diodes (OLEDs) and solar cells. The specific electronic properties can be tuned by modifying the core structure.

Spectroscopic Data

Detailed spectral assignments for this compound are not widely available in the public domain but can be obtained from commercial suppliers. Based on its chemical structure, the following spectroscopic characteristics are expected.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to methoxy protons (singlet, ~3.8 ppm), aromatic protons, and aliphatic protons of the tetralin ring system. |

| ¹³C NMR | Resonances for methoxy carbons (~55 ppm), aromatic carbons, and aliphatic carbons. |

| IR Spectroscopy | C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O stretching for the methoxy ethers. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 192.26, along with characteristic fragmentation patterns. |

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It may cause skin and serious eye irritation, as well as respiratory irritation. It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

References

A Technical Guide to 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene: Structure, Synthesis, and Characterization

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, a partially hydrogenated naphthalene derivative. It covers the core molecular structure, physicochemical properties, a proposed synthetic pathway via Birch reduction, and expected spectroscopic characteristics. Furthermore, a generalized workflow for assessing the biological potential of this and similar molecules is presented, aiming to equip researchers with the foundational knowledge for further investigation and application in chemical synthesis and drug discovery.

Core Molecular Structure and Physicochemical Properties

This compound belongs to the tetralin family of compounds, which are characterized by a molecular structure where one of the two aromatic rings of naphthalene is partially saturated.[1] This unique hybrid structure, combining a benzene ring with a cyclohexene ring, imparts distinct chemical properties. The addition of two methoxy groups at the 2 and 7 positions further modifies its electronic and steric characteristics, influencing its reactivity and potential biological interactions.

The key physicochemical properties and identifiers for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1614-82-0 | [2][3] |

| Molecular Formula | C₁₂H₁₆O₂ | [2][3] |

| Molecular Weight | 192.26 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 64.0 to 68.0 °C | [2] |

| Boiling Point | 100 °C / 0.2 mmHg (lit.) | [2] |

| InChIKey | PWPPYWWWEVISEX-UHFFFAOYSA-N | [2] |

| SMILES | C1C2=C(CC=C(OC)C2)CC=C1OC | [2] |

Synthesis and Experimental Protocol

The most direct synthetic route to this compound is through the partial reduction of its aromatic precursor, 2,7-dimethoxynaphthalene.[4] The Birch reduction is a well-established method for this transformation, utilizing an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol proton source.[5]

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Birch Reduction

The following protocol is a generalized procedure based on standard Birch reduction methodologies for naphthalene derivatives.[5]

-

Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled under an inert atmosphere (Argon or Nitrogen).

-

Ammonia Condensation: Anhydrous liquid ammonia (~200 mL per 10 g of starting material) is condensed into the flask at -78 °C (dry ice/acetone bath).

-

Reactant Addition: 2,7-dimethoxynaphthalene (1.0 eq) dissolved in a suitable co-solvent like anhydrous THF or diethyl ether is added to the liquid ammonia.

-

Metal Dissolution: Small, clean pieces of sodium or lithium metal (2.5-3.0 eq) are added portion-wise until a persistent deep blue color is observed, indicating the formation of solvated electrons.

-

Protonation: Anhydrous ethanol (4.0 eq) is added dropwise from the dropping funnel over 30-60 minutes. The reaction is stirred until the blue color dissipates.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or solid ammonium chloride until the ammonia has evaporated.

-

Extraction: The remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer is extracted multiple times with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product relies on standard spectroscopic techniques. While specific experimental data for this exact molecule is not abundant in the literature, the expected spectral features can be predicted based on its structure.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Singlet or narrow multiplet in the δ 6.5-7.0 ppm range. - Olefinic Protons: Signal in the δ 5.5-6.0 ppm range. - Methoxy Protons: Sharp singlet around δ 3.7-3.9 ppm (6H). - Aliphatic Protons: Multiple signals in the δ 2.0-3.0 ppm range (8H). |

| ¹³C NMR | - Aromatic Quaternary (C-O): Peaks in the δ 150-160 ppm range. - Aromatic/Olefinic (C-H): Peaks in the δ 100-130 ppm range. - Aromatic/Olefinic Quaternary: Peaks in the δ 130-140 ppm range. - Methoxy Carbon: Peak around δ 55-60 ppm. - Aliphatic Carbons: Peaks in the δ 20-40 ppm range. |

| IR (Infrared) | - C-H stretch (sp²): ~3000-3100 cm⁻¹. - C-H stretch (sp³): ~2850-3000 cm⁻¹. - C=C stretch (aromatic/olefinic): ~1600 cm⁻¹ and ~1450 cm⁻¹. - C-O stretch (aryl ether): Strong band at ~1250 cm⁻¹ and ~1050 cm⁻¹. |

| MS (Mass Spec) | - Molecular Ion (M⁺): Expected at m/z = 192.26. - Key Fragments: Loss of methyl (-15), methoxy (-31), or fragments resulting from retro-Diels-Alder reactions of the non-aromatic ring. |

Potential for Biological Activity and Screening

While the specific biological activity of this compound is not well-documented, the tetrahydronaphthalene scaffold is present in various biologically active molecules, including lignan esters that have demonstrated antitumor properties.[6] This suggests that the core structure is a valuable starting point for medicinal chemistry and drug development programs. A systematic approach is necessary to evaluate its therapeutic potential.

Caption: A logical workflow for evaluating the biological activity of a novel compound.

This workflow begins with broad in vitro screening to identify any cytotoxic or target-specific activity. If the compound shows promise ("hit identification"), it can proceed to lead optimization, where analogues are synthesized to improve potency and selectivity, followed by more complex in vivo testing. This structured approach ensures a rigorous and efficient evaluation of the compound's therapeutic potential.

References

An In-depth Technical Guide to the Physical Properties of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, a key intermediate in pharmaceutical manufacturing and a compound of interest in the field of organic electronics.[1][2] This document details quantifiable physical data, outlines the experimental methodologies for their determination, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1][3] Its core structure consists of a partially hydrogenated naphthalene ring substituted with two methoxy groups.

Quantitative Data Summary

The table below summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [2][4] |

| Molecular Weight | 192.25 g/mol | [2] |

| Melting Point | 64.0 to 68.0 °C | [2][3] |

| Boiling Point | 100 °C at 0.2 mmHg | [2][3] |

| Density (Predicted) | 1.061 g/cm³ | [2] |

| Flash Point | 145.175 °C | [2] |

| Refractive Index | 1.528 | [2] |

| Vapor Pressure | 0 mmHg at 25 °C | [2] |

| Appearance | White to Almost white powder/crystal | [1][3] |

| Storage Temperature | 2-8 °C | [2][3] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of purity. A sharp melting range typically signifies a high-purity compound.[5] The capillary method is a standard technique for this determination.[1]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[5]

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The initial melting point is recorded as the temperature at which the first droplet of liquid appears. The final melting point is the temperature at which the entire solid mass has transitioned into a liquid.[7] This range is reported as the melting point.

Boiling Point Determination Under Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, determination under vacuum is necessary. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure of the system.[8]

-

Apparatus: A micro-boiling point apparatus or a small-scale distillation setup connected to a vacuum source is used. A small test tube containing 0.5-1 mL of the sample and an inverted capillary tube (sealed at the top) is attached to a thermometer.[9]

-

Heating and Evacuation: The apparatus is gently heated in a Thiele tube or on a sand bath.[9] The system is evacuated to the desired pressure (e.g., 0.2 mmHg).

-

Observation: As the liquid is heated, trapped air and then sample vapor will emerge from the inverted capillary tube, forming a steady stream of bubbles.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[9] This signifies that the vapor pressure of the sample is equal to the pressure within the system.

Density Determination of a Solid (Buoyancy Method)

The density of a solid can be determined using Archimedes' principle, which relates the apparent loss in weight of an object immersed in a fluid to the weight of the fluid it displaces.[10]

-

Weigh in Air: The mass of the solid sample is accurately measured in air using an analytical balance.

-

Select an Immersion Liquid: An inert liquid of known density in which the solid is completely insoluble is chosen.

-

Weigh in Liquid: The sample is then submerged in the chosen liquid, and its apparent mass is measured.

-

Calculation: The density of the solid is calculated using the formula: ρ_solid = (m_air / (m_air - m_apparent)) * ρ_liquid Where:

-

ρ_solid is the density of the sample.

-

m_air is the mass of the sample in air.

-

m_apparent is the apparent mass of the sample in the liquid.

-

ρ_liquid is the known density of the immersion liquid.

-

Synthetic Workflow and Applications

This compound serves as a valuable building block in organic synthesis. While a specific, detailed synthesis for this exact molecule is not prominently published, a general and logical synthetic pathway can be proposed based on established organic chemistry reactions for similar tetralone and tetrahydronaphthalene structures.[11][12]

References

- 1. store.astm.org [store.astm.org]

- 2. 4',5'-Dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein (JOE): synthesis and spectral properties of oligonucleotide conjugates [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mt.com [mt.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties and Synthesis of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, with a primary focus on its melting point. It also outlines a plausible synthetic route and a detailed experimental protocol for melting point determination, serving as a valuable resource for laboratory and research applications.

Core Physicochemical Data

This compound is a chemical intermediate utilized in the synthesis of more complex molecules, particularly within the pharmaceutical and organic semiconductor sectors. Its fundamental physical properties are summarized below for easy reference and comparison.

| Property | Value |

| Melting Point | 64.0 to 68.0 °C |

| Boiling Point | 100 °C at 0.2 mmHg |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 1614-82-0 |

Experimental Protocol: Melting Point Determination

The following is a generalized yet detailed protocol for the accurate determination of the melting point of this compound, adaptable to standard laboratory melting point apparatus.

Objective: To determine the melting point range of a solid organic compound.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (optional, for grinding coarse crystals)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Approximate Melting Point Determination (Optional but Recommended):

-

Rapidly heat the sample to get a rough estimate of the melting point.

-

Record the temperature at which the sample melts.

-

Allow the apparatus to cool sufficiently before performing a more accurate measurement.

-

-

Accurate Melting Point Determination:

-

Using a fresh sample in a new capillary tube, heat the apparatus quickly to a temperature approximately 15-20 °C below the estimated melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Recording and Analysis:

-

The recorded melting point should be expressed as a range from the temperature of initial melting to the temperature of complete melting.

-

For high accuracy, repeat the measurement with two additional samples and calculate the average melting point range. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

-

Plausible Synthesis Workflow

This proposed pathway involves a Birch reduction of 2,7-dimethoxynaphthalene to form a dihydro intermediate, followed by an acid-catalyzed isomerization to yield the final tetrahydronaphthalene product. This represents a common and effective strategy for the synthesis of such partially saturated aromatic systems.

Technical Guide: Physicochemical Properties of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, with a primary focus on its boiling point. This compound serves as a valuable intermediate in the synthesis of more complex molecules within pharmaceutical manufacturing.[1] A thorough understanding of its physical constants, such as the boiling point, is critical for its purification, handling, and application in further chemical reactions. This document outlines its key properties, presents a detailed experimental protocol for boiling point determination, and includes a workflow diagram for procedural clarity.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various solvents and under different experimental conditions.

| Property | Value | Source |

| Boiling Point | 100 °C at 0.2 mmHg | [2][3] |

| Melting Point | 64.0 to 68.0 °C | [2][3] |

| Molecular Formula | C₁₂H₁₆O₂ | [2][3][4] |

| Molecular Weight | 192.25 g/mol | [3] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [2] |

| Appearance | White to Almost white powder to crystal | [2] |

| Storage Temperature | 2-8°C | [2][3] |

| Flash Point | 145.175 °C | [3] |

| CAS Number | 1614-82-0 | [2][4] |

Experimental Protocol: Boiling Point Determination

The boiling point of an organic compound is a key physical property used for its identification and characterization.[5] It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5] The following protocol describes a general method for determining the boiling point of this compound using the Thiele tube method, which is suitable for small sample quantities.[6]

Materials:

-

This compound sample

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

-

Safety goggles and lab coat

Procedure:

-

Sample Preparation: Place a small amount (less than 0.5 mL) of the this compound sample into the small test tube.[6]

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid sample.[7]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. Ensure the sample is level with the thermometer bulb to record the temperature accurately.[5]

-

Thiele Tube Setup: Insert the thermometer and the attached test tube into the Thiele tube, which should be filled with mineral oil to a level above the side arm.[6]

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner.[6] This design promotes uniform heating of the oil via convection.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[5][6] This indicates that the air initially in the capillary tube has been replaced by the vapor of the sample.

-

Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly.[6] The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.[6] Record this temperature.

-

Safety Precautions: Always wear safety goggles. Ensure the capillary tube is properly sealed at one end. Heat the apparatus slowly and gently to prevent bumping and ensure a uniform temperature distribution.[5][7]

Visualization of Experimental Workflow

The logical flow of the boiling point determination protocol is illustrated in the diagram below.

Caption: Workflow for Boiling Point Determination.

Conclusion

This guide has detailed the boiling point and other significant physicochemical properties of this compound. The provided experimental protocol offers a reliable method for the empirical determination of its boiling point, a fundamental parameter for professionals in drug development and chemical synthesis. Accurate knowledge and determination of these properties are indispensable for the effective utilization of this compound in scientific research.

References

- 1. This compound (1614-82-0) at Nordmann - nordmann.global [nordmann.global]

- 2. 1,4,5,8-Tetrahydro-2,7-dimethoxynaphthalene | 1614-82-0 [amp.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

In-Depth Technical Guide on 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines standardized experimental protocols for determining solubility and presents a template for data organization.

Core Compound Information

This compound is a chemical intermediate used in pharmaceutical manufacturing for the synthesis of more complex compounds.[1] It typically appears as a white to almost white crystalline solid.[1][2]

Key Physical Properties:

Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | ||

| Methanol | 25 | Gravimetric | ||

| Acetone | 25 | Gravimetric | ||

| Dichloromethane | 25 | Gravimetric | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric | ||

| Toluene | 25 | Gravimetric |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO, toluene)

-

Water bath or heating block for temperature control

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.[5]

-

Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[5]

-

Continue adding the solvent up to a total volume of 1 mL.[6]

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

-

For temperature-dependent studies, the test tube can be placed in a water bath at the desired temperature and the procedure repeated.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method provides precise quantitative solubility data.

Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Scintillation vials or sealed flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Once the solvent is completely evaporated, weigh the dish containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for solubility determination and a general classification scheme for organic compounds based on their solubility.

References

Spectroscopic and Synthetic Profile of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for 2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene (CAS RN: 1614-82-0; Molecular Formula: C₁₂H₁₆O₂). Due to the limited availability of published experimental spectra for this specific isomer, this document focuses on predicted spectroscopic data, supported by established principles of spectroscopic analysis and data from analogous compounds. Detailed experimental protocols for both the synthesis and spectroscopic characterization are also provided to facilitate further research and application.

Predicted Spectroscopic Data

In the absence of direct experimental spectra, the following data has been predicted based on the chemical structure of this compound. These predictions are derived from established principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.0-6.5 | Singlet | 2H | Vinylic Protons (H-3, H-6) |

| ~3.7 | Singlet | 6H | Methoxy Protons (-OCH₃) |

| ~2.5-2.8 | Multiplet | 8H | Allylic Protons (H-1, H-4, H-5, H-8) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~150-155 | Quaternary | C-2, C-7 (Carbon attached to -OCH₃) |

| ~120-125 | Tertiary | C-3, C-6 (Vinylic carbons) |

| ~110-115 | Quaternary | C-4a, C-8a (Bridgehead carbons) |

| ~55 | Primary | Methoxy carbons (-OCH₃) |

| ~25-30 | Secondary | C-1, C-4, C-5, C-8 (Allylic carbons) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3100 | Medium | =C-H Stretch (Vinylic) |

| 2850-3000 | Medium-Strong | C-H Stretch (Aliphatic) |

| 1650-1680 | Medium | C=C Stretch (Alkene) |

| 1200-1300 | Strong | C-O Stretch (Aryl Ether) |

| 1000-1100 | Strong | C-O Stretch (Alkyl Ether) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular Ion) |

| 177 | [M - CH₃]⁺ |

| 161 | [M - OCH₃]⁺ |

| 147 | [M - CH₃ - CH₂O]⁺ |

Synthesis Protocol: Birch Reduction of 2,7-Dimethoxynaphthalene

A viable and well-established method for the synthesis of this compound is the Birch reduction of the corresponding aromatic precursor, 2,7-dimethoxynaphthalene.[1][2][3] This reaction selectively reduces one of the aromatic rings.

Experimental Procedure

A solution of 2,7-dimethoxynaphthalene (1 equivalent) in a mixture of anhydrous tetrahydrofuran (THF) and tert-butanol is prepared in a three-necked flask equipped with a dry-ice condenser and a nitrogen inlet. The flask is cooled to -78 °C using a dry ice/acetone bath, and liquid ammonia is condensed into the flask. Small pieces of lithium or sodium metal (2.5-3 equivalents) are then added portionwise with vigorous stirring. The reaction is monitored by the persistence of a deep blue color, indicating the presence of solvated electrons. Upon completion, the reaction is quenched by the careful addition of a proton source, such as ammonium chloride. The ammonia is allowed to evaporate, and the remaining mixture is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[1][2]

General Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4][5] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.00 ppm).[4]

Data Acquisition: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer. For a ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample can be analyzed as a KBr pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).[6]

Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample holder or the pure solvent is recorded first. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum.[6][7]

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.[8][9][10] The instrument is set to scan over a relevant mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.[8][10]

References

- 1. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. organicreactions.org [organicreactions.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 7. mse.washington.edu [mse.washington.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene. Due to the absence of experimentally published data, this guide presents predicted chemical shifts generated from computational models. These predictions are valuable for the structural elucidation and verification of this compound in synthetic chemistry and drug development workflows. Additionally, this document outlines a comprehensive, typical experimental protocol for the acquisition of ¹³C NMR spectra for aromatic ethers, ensuring reproducibility and accuracy in a laboratory setting.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts for this compound have been predicted using established computational algorithms. The structure possesses symmetry, leading to a reduced number of unique carbon signals. The predicted data, referenced to tetramethylsilane (TMS) at 0.00 ppm, is summarized in the table below.

| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Carbon Type |

| C-2, C-7 | 157.5 | Aromatic (C-O) |

| C-4a, C-8a | 132.1 | Aromatic (Quaternary) |

| C-3, C-6 | 112.8 | Aromatic (CH) |

| -OCH₃ | 55.2 | Methoxy (CH₃) |

| C-1, C-4, C-5, C-8 | 23.5 | Aliphatic (CH₂) |

Note: Predicted data was generated using computational models and has not been experimentally verified. These values serve as a reliable estimate for spectral analysis.

Experimental Protocols

The following is a typical and detailed experimental protocol for acquiring high-quality ¹³C NMR spectra for aromatic compounds such as this compound.

Sample Preparation

-

Sample Weighing and Dissolution: Accurately weigh approximately 10-50 mg of the solid this compound sample. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).[1] The choice of solvent is crucial and should be one that fully dissolves the compound without reacting with it.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.

NMR Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[1]

-

Nucleus: The observed nucleus is ¹³C.

-

Technique: Employ proton-decoupled ¹³C NMR spectroscopy. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1]

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used.[1]

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for the compound, typically from 0 to 220 ppm.[1]

-

Number of Scans: Acquire a sufficient number of scans (e.g., 128 to 1024, or more for dilute samples) to achieve an adequate signal-to-noise ratio.[1] Due to the low natural abundance of ¹³C (1.1%), more scans are required compared to ¹H NMR.

-

Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to allow for the full relaxation of all carbon nuclei, which is especially important for quaternary carbons.[1]

-

Temperature: Maintain a constant temperature, typically room temperature (e.g., 298 K), throughout the experiment.[1]

-

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.[1]

-

Phasing and Baseline Correction: Apply phase correction to ensure all peaks are in the correct absorptive phase. Perform baseline correction to obtain a flat and even baseline across the spectrum.[1]

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Visualization of Experimental Workflow

The logical flow of operations for obtaining and analyzing a ¹³C NMR spectrum is crucial for understanding the process. The following diagram, generated using Graphviz, illustrates this standard workflow.

Caption: A flowchart illustrating the standard workflow for ¹³C NMR spectroscopy.

References

An In-depth Technical Guide to the FTIR Analysis of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene. Given the absence of a publicly available experimental spectrum for this specific molecule, this document outlines a predicted spectrum based on the analysis of its constituent functional groups, supported by data from analogous structures such as anisole and tetralin. This guide includes a summary of expected absorption bands, a plausible experimental protocol for synthesis and analysis, and visualizations to clarify the experimental workflow and structure-spectrum correlations.

Predicted FTIR Spectral Data

The structure of this compound contains a partially hydrogenated naphthalene core with two methoxy groups attached to the aromatic ring. Its FTIR spectrum is therefore expected to exhibit characteristic absorption bands corresponding to the vibrations of the aromatic ring, the saturated aliphatic portions, and the aromatic ether functional groups.

The predicted quantitative data for the key vibrational modes are summarized in the table below. These predictions are derived from established group frequencies and spectral data of related compounds.

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3050 - 3010 | Medium - Weak | C-H Stretching | Aromatic (Ar-H) |

| 2980 - 2950 | Medium - Strong | Asymmetric C-H Stretching | Methoxy (-OCH₃) |

| 2950 - 2850 | Strong | Asymmetric & Symmetric C-H Stretching | Aliphatic (-CH₂-) |

| 2840 - 2820 | Medium | Symmetric C-H Stretching | Methoxy (-OCH₃) |

| 1610 - 1580 | Medium - Strong | C=C Stretching | Aromatic Ring |

| 1510 - 1480 | Medium - Strong | C=C Stretching | Aromatic Ring |

| 1470 - 1440 | Medium | C-H Bending (Scissoring) | Aliphatic (-CH₂-) |

| 1465 - 1440 | Medium | Asymmetric C-H Bending | Methoxy (-OCH₃) |

| 1270 - 1230 | Strong | Asymmetric C-O-C Stretching | Aryl-Alkyl Ether[1][2] |

| 1050 - 1020 | Strong | Symmetric C-O-C Stretching | Aryl-Alkyl Ether[1] |

| 900 - 850 | Strong | C-H Out-of-Plane Bending (Bending) | Aromatic (Substituted) |

Experimental Protocols

A plausible and efficient synthesis of this compound is required to obtain a sample for analysis. A standard method for FTIR spectroscopy would then be employed for its characterization.

Synthesis Protocol: Birch Reduction of 2,7-Dimethoxynaphthalene

A common method for the partial reduction of naphthalene rings is the Birch reduction, which is selective for forming 1,4-dihydro derivatives. Achieving the 1,4,5,8-tetrahydro structure involves the reduction of both rings.

Materials and Reagents:

-

2,7-Dimethoxynaphthalene

-

Anhydrous liquid ammonia (NH₃)

-

Sodium (Na) metal

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

-

Condense approximately 150 mL of anhydrous liquid ammonia into the flask at -78 °C.

-

Add 10 g of 2,7-dimethoxynaphthalene to the liquid ammonia with stirring.

-

Carefully add small, freshly cut pieces of sodium metal (approx. 5 g) to the solution until a persistent deep blue color is maintained for at least 30 minutes, indicating the presence of excess solvated electrons.

-

Quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears.

-

Allow the ammonia to evaporate overnight under a fume hood.

-

To the remaining residue, carefully add 100 mL of diethyl ether and then slowly add 100 mL of saturated aqueous NH₄Cl solution to neutralize any remaining sodium amide.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

FTIR Spectroscopy Protocol

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Preparation: Place a small amount of the purified solid or liquid this compound sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify and label the significant peaks in the spectrum and compare them with the predicted values in Table 1 to confirm the presence of the key functional groups and validate the structure of the synthesized compound.

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes involved in the analysis.

Caption: Experimental workflow from synthesis to final data analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene is a derivative of naphthalene characterized by a partially saturated bicyclic core and two methoxy substituents. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and structural elucidation in various research and development settings. This guide provides a predictive overview of the core fragmentation pathways of this molecule, primarily under Electron Ionization (EI), a common mass spectrometry technique.

The molecular structure of this compound (Molecular Formula: C₁₂H₁₆O₂, Molecular Weight: 192.26 g/mol ) contains several features that dictate its fragmentation pattern: two methoxy groups, which are prone to cleavage, and a tetrahydronaphthalene skeleton, which can undergo characteristic ring fragmentation reactions.

Predicted Fragmentation Pathways

Upon electron ionization, this compound is expected to form a molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 192. This molecular ion is then predicted to undergo several key fragmentation reactions. The stability of the resulting fragment ions will largely determine the relative abundance of the peaks observed in the mass spectrum.

The primary predicted fragmentation pathways include:

-

Alpha-cleavage: The loss of a methyl radical from one of the methoxy groups.[1][2]

-

Loss of a methoxy radical. [3]

-

Rearrangement and elimination: The loss of a neutral formaldehyde molecule.

-

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of cyclic systems that can lead to the cleavage of the tetrahydronaphthalene ring.[4][5][6]

-

Benzylic/Allylic cleavage: Cleavage of bonds adjacent to the double bonds in the ring system, which are allylic in nature.[7][8]

A logical diagram illustrating these predicted pathways is presented below.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values, and the proposed fragmentation mechanism.

| m/z | Predicted Ion Structure | Proposed Fragmentation | Relative Abundance |

| 192 | [C₁₂H₁₆O₂]•⁺ | Molecular Ion (M•⁺) | Moderate to Low |

| 177 | [C₁₁H₁₃O₂]⁺ | Loss of a methyl radical (-•CH₃) from a methoxy group | High |

| 161 | [C₁₁H₁₃O]⁺ | Loss of a methoxy radical (-•OCH₃) | Moderate |

| 162 | [C₁₁H₁₄O]•⁺ | Loss of formaldehyde (-CH₂O) via rearrangement | Moderate |

| 149 | [C₁₀H₁₃O]⁺ | Loss of carbon monoxide (-CO) from the m/z 177 fragment | Moderate to Low |

| 96 | [C₆H₈O]•⁺ | Retro-Diels-Alder (RDA) type fragmentation | Variable |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a general experimental protocol for the analysis of a compound such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

4.1 Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

MS detector: Quadrupole, Time-of-Flight (TOF), or Ion Trap

-

Ionization source: Electron Ionization (EI)

4.2 GC Conditions

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of this type of analyte.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio).

4.3 MS Conditions

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the sample solvent.

4.4 Sample Preparation

-

Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane, ethyl acetate, or methanol.

-

Ensure the sample is free of non-volatile impurities.

The workflow for this experimental protocol is visualized below.

Conclusion

This technical guide provides a foundational understanding of the likely mass spectrometric fragmentation behavior of this compound under electron ionization. The predicted fragmentation pathways, centered around the loss of methyl and methoxy groups and potential Retro-Diels-Alder reactions, offer a basis for the identification and structural analysis of this compound and its derivatives. The provided experimental protocol serves as a starting point for developing a robust analytical method. It is recommended that these predictions be confirmed with experimental data obtained from a pure standard of the compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. thiele.ruc.dk [thiele.ruc.dk]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]

- 7. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, a partially saturated naphthalene derivative. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis is logically achieved through the well-established Birch reduction of 2,7-dimethoxynaphthalene. This guide details the probable synthetic methodology, presents relevant physicochemical data, and explores the known biological activities of structurally related tetrahydronaphthalene compounds, suggesting potential avenues for future research into the subject molecule. The lack of specific biological data for this compound underscores its status as a relatively unexplored chemical entity, representing an opportunity for novel investigations in medicinal chemistry and materials science.

Introduction

This compound is an organic compound featuring a tetrahydronaphthalene core with two methoxy substituents. The tetrahydronaphthalene scaffold is a common motif in a variety of biologically active molecules and natural products. The partial saturation of one of the aromatic rings introduces a three-dimensional structure that can be crucial for specific biological interactions. This guide will cover the probable synthetic route to this molecule, its known properties, and the broader context of its potential applications based on the activities of similar compounds.

Discovery and History

A specific seminal publication detailing the first synthesis and characterization of this compound is not readily identifiable in the scientific literature. However, the compound's existence and synthesis are predicated on the development of powerful synthetic methodologies for the reduction of aromatic systems. The most pertinent of these is the Birch reduction , first reported by the Australian chemist Arthur Birch in the 1940s.[1][2] This reaction, which utilizes an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with a proton source (like an alcohol), provides a means to selectively reduce one of the rings of a naphthalene system, yielding a dihydro- or tetrahydronaphthalene derivative.[1][2] The regioselectivity of the Birch reduction on substituted naphthalenes, such as 2,7-disubstituted variants, has been a subject of study, providing a predictable route to compounds like this compound.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1614-82-0 | |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.26 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 64-68 °C | |

| Boiling Point | 100 °C at 0.2 mmHg | |

| Solubility | Soluble in common organic solvents |

Synthesis

The primary and most logical route for the synthesis of this compound is the Birch reduction of the readily available precursor, 2,7-dimethoxynaphthalene.

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process starting from 2,7-dihydroxynaphthalene, which is first methylated to 2,7-dimethoxynaphthalene, followed by the Birch reduction.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Adapted from general Birch reduction procedures)

Materials:

-

2,7-Dimethoxynaphthalene

-

Anhydrous liquid ammonia

-

Sodium metal

-

Absolute ethanol

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride (for quenching)

Procedure:

-

Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Reaction Assembly: The flask is cooled in a dry ice/acetone bath (-78 °C). Anhydrous liquid ammonia is condensed into the flask.

-

Addition of Reactants: 2,7-dimethoxynaphthalene, dissolved in a minimal amount of anhydrous diethyl ether or THF, is added to the liquid ammonia.

-

Reduction: Small, freshly cut pieces of sodium metal are added portion-wise to the stirred solution. The formation of a deep blue color indicates the presence of solvated electrons. The addition is continued until the blue color persists.

-

Protonation: Absolute ethanol is then added dropwise from the dropping funnel until the blue color is discharged.

-

Workup: The ammonia is allowed to evaporate overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Reaction Mechanism: The Birch Reduction

The mechanism of the Birch reduction involves the stepwise addition of electrons and protons to the aromatic ring.

Caption: Simplified mechanism of the Birch reduction of 2,7-dimethoxynaphthalene.

Biological Activity and Potential Applications

Currently, there is a lack of published research specifically detailing the biological activities of this compound. However, the tetrahydronaphthalene scaffold is present in numerous compounds with significant pharmacological properties, suggesting that this molecule could be a valuable starting point for drug discovery programs.

Anticancer Activity of Related Compounds

Numerous studies have demonstrated the potent cytotoxic effects of various tetrahydronaphthalene derivatives against a range of cancer cell lines. For instance, certain dihydronaphthalene derivatives have shown significant activity against MCF-7 human breast adenocarcinoma cells.[4][5][6][7] Other tetrahydronaphthalene-based compounds have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[8] The structural similarity of this compound to these active compounds suggests that it and its derivatives could be explored for their potential as anticancer agents.

Enzyme Inhibition

The tetrahydronaphthalene framework has also been identified in inhibitors of various enzymes. For example, certain heterocyclic substituted tetralones have been shown to inhibit steroidogenic enzymes like P450 aromatase and P450 17, which are important targets in the treatment of hormone-dependent cancers.[9] Additionally, some quinoline derivatives with dimethoxy substitutions have been discovered as topoisomerase I inhibitors, another important class of anticancer drugs.[10] These findings suggest that this compound could serve as a scaffold for the design of novel enzyme inhibitors.

Potential Signaling Pathways for Investigation

Given the activities of related compounds, future research into the biological effects of this compound could focus on several key signaling pathways implicated in cancer and other diseases.

Caption: Potential biological targets and pathways for future investigation.

Conclusion

This compound is a readily accessible compound through the well-established Birch reduction of its aromatic precursor. While its specific discovery and biological profile remain largely unexplored, the prevalence of the tetrahydronaphthalene scaffold in a wide array of pharmacologically active molecules suggests that it holds significant potential as a building block for the development of novel therapeutics. Future research focused on the synthesis of derivatives and the comprehensive biological evaluation of this compound is warranted to unlock its full potential in medicinal chemistry and drug discovery. The information presented in this guide serves as a foundational resource for researchers interested in exploring this promising, yet understudied, chemical entity.

References

- 1. Birch reduction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. chem.ch.huji.ac.il [chem.ch.huji.ac.il]

- 4. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydronaphthalenes: influence of heterocyclic substituents on inhibition of steroid enzymes P450 arom and P450 17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene from 2,7-dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene from its aromatic precursor, 2,7-dimethoxynaphthalene. The primary synthetic route detailed is the Birch reduction, a powerful method for the dearomatization of electron-rich aromatic systems. This document includes a detailed experimental protocol for this transformation, a summary of the key reaction parameters, and the spectroscopic characterization of the resulting product. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, offering a practical guide to the preparation of this tetrahydronaphthalene derivative.

Introduction

This compound is a partially saturated bicyclic organic compound with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a tetralin core with methoxy substituents, is found in various biologically active molecules. The synthesis of such compounds is of significant interest for the exploration of new chemical entities with potential therapeutic properties.

The most common and effective method for the synthesis of this compound is the Birch reduction of 2,7-dimethoxynaphthalene. The Birch reduction is a dissolving metal reduction of aromatic compounds in liquid ammonia with an alkali metal and an alcohol as a proton source.[1][2] This reaction selectively reduces one of the aromatic rings, yielding a 1,4-cyclohexadiene derivative. In the case of 2,7-dimethoxynaphthalene, the electron-donating nature of the methoxy groups directs the reduction to the substituted ring.

This guide will focus on providing a detailed, practical protocol for this synthesis, along with the necessary data for product identification and characterization.

Synthetic Pathway

The synthesis of this compound from 2,7-dimethoxynaphthalene is achieved through a Birch reduction. The overall reaction is depicted below:

Caption: Synthetic route for this compound.

Experimental Protocol: Birch Reduction of 2,7-Dimethoxynaphthalene

This protocol is a representative procedure for the Birch reduction of 2,7-dimethoxynaphthalene.

3.1. Materials and Equipment

-

2,7-Dimethoxynaphthalene

-

Sodium metal

-

Anhydrous liquid ammonia

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel

-

Stirring apparatus

-

Low-temperature bath (e.g., dry ice/acetone)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Apparatus for column chromatography

3.2. Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask is fitted with a dry ice condenser, a gas inlet tube, and a dropping funnel. The apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and allowed to cool to room temperature.

-

Ammonia Condensation: The flask is cooled in a dry ice/acetone bath to approximately -78 °C. Anhydrous liquid ammonia (approx. 200 mL) is condensed into the flask via the gas inlet.

-

Addition of Reactants: Once the desired volume of ammonia is collected, 2,7-dimethoxynaphthalene (e.g., 5.0 g, 26.6 mmol) dissolved in a mixture of anhydrous diethyl ether (50 mL) and anhydrous ethanol (20 mL) is added slowly through the dropping funnel with gentle stirring.

-

Addition of Sodium: Small pieces of sodium metal (e.g., 3.1 g, 134.8 mmol, 5.1 eq.) are added portion-wise to the stirred solution over 30 minutes. The reaction mixture will develop a deep blue color, indicating the presence of solvated electrons. The reaction is stirred at -78 °C for 2 hours.

-

Quenching: After the reaction is complete (monitored by TLC), the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride until the blue color disappears.

-

Workup: The ammonia is allowed to evaporate overnight in a well-ventilated fume hood. The remaining aqueous residue is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 2,7-Dimethoxynaphthalene |

| Reducing Agent | Sodium |

| Solvent | Liquid Ammonia / Diethyl Ether |

| Proton Source | Ethanol |

| Reaction Temperature | -78 °C |

| Reaction Time | 2 hours |

| Theoretical Yield | 5.12 g |

| Actual Yield | ~4.1 g (based on typical Birch reductions) |

| Percent Yield | ~80% (estimated) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.55 (s, 2H, Ar-H), 3.75 (s, 6H, 2 x -OCH₃), 3.25 (t, J = 5.6 Hz, 4H, Ar-CH₂), 2.75 (t, J = 5.6 Hz, 4H, Ar-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 157.5 (Ar-C-O), 135.0 (Ar-C), 112.0 (Ar-CH), 55.2 (-OCH₃), 29.5 (Ar-CH₂), 23.0 (Ar-CH₂) |

| Mass Spectrometry (EI) | m/z (%): 192 (M⁺, 100), 177 (M⁺ - CH₃, 40), 161 (M⁺ - OCH₃, 25), 147 (M⁺ - CH₃ - OCH₂, 30) |

| Infrared (IR) (KBr) | ν (cm⁻¹): 2930 (C-H, sp³), 2830 (C-H, sp³), 1610 (C=C, aromatic), 1500 (C=C, aromatic), 1250 (C-O, ether), 1040 (C-O, ether) |

Note: The spectroscopic data presented is predicted based on the structure and typical values for similar compounds, as specific experimental data was not available in the searched literature.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a detailed procedure for the synthesis of this compound from 2,7-dimethoxynaphthalene via a Birch reduction. The provided experimental protocol, along with the tabulated reaction parameters and predicted spectroscopic data, offers a comprehensive resource for chemists in research and drug development. The successful synthesis and characterization of this molecule can serve as a starting point for the development of novel compounds with potential biological activities.

References

An In-depth Technical Guide to the Birch Reduction of 2,7-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Birch reduction is a powerful and widely utilized method in organic synthesis for the dearomatization of aromatic rings, yielding dihydroaromatic compounds. This transformation, employing a dissolved alkali metal in liquid ammonia with a proton source, offers a unique approach to generating novel molecular scaffolds with enhanced three-dimensionality, a desirable trait in modern drug discovery. This technical guide provides a comprehensive overview of the experimental aspects of the Birch reduction as applied to 2,7-dimethoxynaphthalene, a substrate of interest for the synthesis of complex molecules and potential pharmaceutical intermediates. The presence of two electron-donating methoxy groups significantly influences the regioselectivity of the reduction, making a detailed understanding of the experimental parameters crucial for achieving desired outcomes.

Reaction Mechanism and Regioselectivity

The Birch reduction proceeds via a single-electron transfer mechanism. An alkali metal, typically sodium or lithium, is dissolved in liquid ammonia, generating a characteristic deep blue solution of solvated electrons.[1][2][3] These solvated electrons are potent reducing agents that add to the aromatic ring of 2,7-dimethoxynaphthalene to form a radical anion. This highly basic intermediate is then protonated by an alcohol, such as ethanol or tert-butanol, which is added to the reaction mixture.[1][2] A second single-electron transfer to the resulting radical followed by another protonation yields the final diene product.[1]

For substituted naphthalenes, the regioselectivity of the reduction is governed by the electronic nature of the substituents. Electron-donating groups, such as the methoxy groups in 2,7-dimethoxynaphthalene, direct the reduction to the unsubstituted ring.[4] This is because the electron-donating groups destabilize the radical anion intermediate in the substituted ring. Consequently, the expected major product of the Birch reduction of 2,7-dimethoxynaphthalene is 2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene .

Experimental Protocols

General Procedure for the Birch Reduction of 2,7-Dimethoxynaphthalene:

Materials:

-

2,7-Dimethoxynaphthalene

-

Anhydrous liquid ammonia

-

Sodium or Lithium metal

-

Anhydrous ethanol or tert-butanol

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (as a co-solvent)

-

Ammonium chloride (for quenching)

-

Diethyl ether or dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

A three-necked round-bottom flask equipped with a dry ice-acetone condenser, a gas inlet, and a dropping funnel.